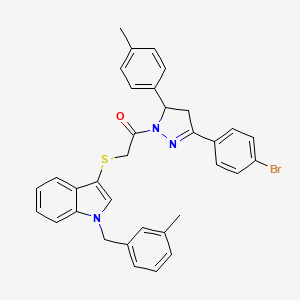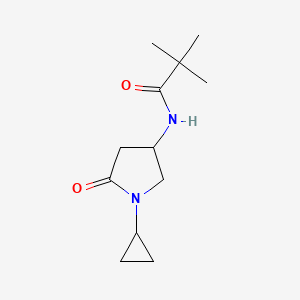
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide, also known as CPP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. CPP is a cyclic amide that belongs to the class of pyrrolidinones and is structurally related to the drug piracetam.
Wissenschaftliche Forschungsanwendungen
Metabolism and Hemoglobin Adduct Formation
Research on acrylamide, a compound used in the manufacture of polyacrylamide and present in cooked foods, includes studies on its metabolism in humans. These studies are crucial for understanding how similar chemical structures are metabolized and form adducts with hemoglobin, which can inform safety assessments and therapeutic applications of related compounds (Fennell et al., 2005).
Chemical Synthesis and Functionalization
The control of lithiation sites in derivatives, such as N-(pyridin-3-ylmethyl)pivalamide, is fundamental in organic synthesis, allowing for the creation of various substituted derivatives. This research can provide insights into synthetic strategies and functional group manipulations relevant to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide (Smith et al., 2013).
Cyclopropane Functionalization
Studies on the intramolecular functionalization of cyclopropyl α-amino acid-derived benzamides and the synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation are relevant for understanding the reactivity and potential applications of cyclopropyl-containing compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide. Such research can guide the development of new synthetic methods and drug discovery efforts (Ladd et al., 2016) (Clemenceau et al., 2020).
Gene Silencing for Disease Treatment
Pyrrole-imidazole polyamides represent a class of molecules that can specifically bind to DNA sequences, inhibiting gene transcription. This approach is being explored for treating diseases such as cystic fibrosis and progressive renal diseases, demonstrating the therapeutic potential of precisely targeted chemical interventions (Yu et al., 2008) (Matsuda et al., 2011).
Polymer Science
The synthesis and properties of polyimides, including their ultraviolet shielding behavior, are areas of active research. These materials are of interest due to their excellent mechanical properties, thermal stability, and potential applications in electronics, aerospace, and other high-performance areas. This research is indirectly relevant to understanding the broader context of chemical and material science applications of pivalamide derivatives (Ding et al., 2016).
Eigenschaften
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)11(16)13-8-6-10(15)14(7-8)9-4-5-9/h8-9H,4-7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQAJBLBLDHJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CC(=O)N(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

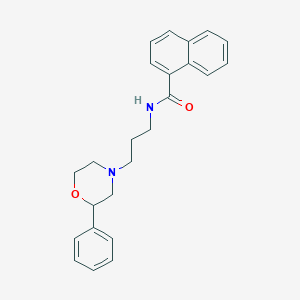
![Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)
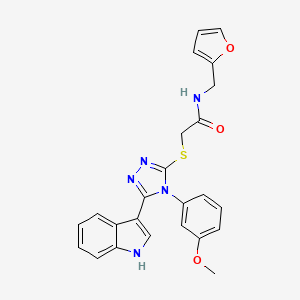

![2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione](/img/structure/B2710562.png)
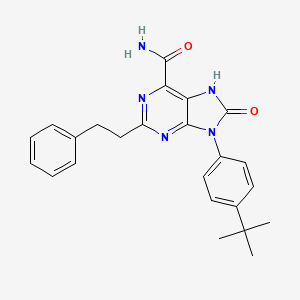
![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2710568.png)
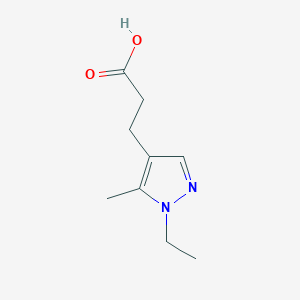
![[4-(Methylsulfanyl)phenyl]methanethiol](/img/structure/B2710570.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2710572.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2710574.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2710579.png)
